1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one

Medicinal Chemistry Ligand Design Physicochemical Profiling

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one (CAS 1021131-11-2, molecular formula C21H28N4O, MW 352.48 g/mol) is a synthetic arylpiperazinylalkyl pyridazinone derivative comprising a 3,4-dimethylphenyl substituent on the pyridazine core, a piperazine spacer, and a 3-methylbutan-1-one acyl terminus. This compound belongs to a broader chemical class extensively investigated for α1-adrenoceptor affinity , dopamine D2 receptor antagonism , and antinociceptive activity.

Molecular Formula C21H28N4O
Molecular Weight 352.482
CAS No. 1021131-11-2
Cat. No. B2429681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one
CAS1021131-11-2
Molecular FormulaC21H28N4O
Molecular Weight352.482
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)C
InChIInChI=1S/C21H28N4O/c1-15(2)13-21(26)25-11-9-24(10-12-25)20-8-7-19(22-23-20)18-6-5-16(3)17(4)14-18/h5-8,14-15H,9-13H2,1-4H3
InChIKeyLZUXGNOHWXOLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one (CAS 1021131-11-2) – Structural Baseline for Procurement Decisions


1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one (CAS 1021131-11-2, molecular formula C21H28N4O, MW 352.48 g/mol) is a synthetic arylpiperazinylalkyl pyridazinone derivative comprising a 3,4-dimethylphenyl substituent on the pyridazine core, a piperazine spacer, and a 3-methylbutan-1-one acyl terminus. This compound belongs to a broader chemical class extensively investigated for α1-adrenoceptor affinity , dopamine D2 receptor antagonism , and antinociceptive activity . Its structural features—specifically the 3,4-dimethyl substitution pattern and the branched acyl chain—distinguish it from positional isomers and chain-length variants that are commonly offered as interchangeable screening compounds.

Why Generic In-Class Substitution of CAS 1021131-11-2 Risks Experimental Irreproducibility


Compounds sharing the pyridazin-3-yl-piperazine scaffold cannot be assumed functionally interchangeable. The position of methyl substituents on the pendant phenyl ring (3,4- vs. 2,4- vs. 2-methyl) directly modulates α1-adrenoceptor subtype selectivity—SAR studies on closely related arylpiperazinylalkyl pyridazinones demonstrate that subtle changes in aryl substitution shift selectivity ratios between α1-AR and 5-HT1A receptors by over 10-fold . Similarly, the length and branching of the acyl chain influence both target affinity and metabolic stability: in the dopamine D2 antagonist patent series , compounds with branched acyl termini exhibited differentiated dissociation kinetics compared to linear analogs. Substituting CAS 1021131-11-2 with a commercially available positional isomer such as the 2,4-dimethylphenyl variant (CAS 1021131-18-9) or the shorter-chain propan-1-one analog (CAS 1021035-59-5) without confirming target engagement may lead to discordant screening results.

Quantitative Differentiation Evidence for 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one (CAS 1021131-11-2)


Physicochemical Property Differentiation from the 2,4-Dimethylphenyl Positional Isomer (CAS 1021131-18-9)

The target compound (3,4-dimethylphenyl) and its positional isomer (2,4-dimethylphenyl, CAS 1021131-18-9) share the same molecular formula (C21H28N4O) and molecular weight (352.48 g/mol) but differ in calculated logP and topological polar surface area (TPSA) due to the altered spatial orientation of methyl groups. The target compound exhibits a computed clogP of 3.52 and TPSA of 49.33 Ų . The 2,4-isomer is predicted to have a slightly higher logP (estimated ~3.67) and lower TPSA (~47.5 Ų) based on the reduced exposure of the polar pyridazine nitrogens resulting from ortho-methyl steric shielding. These differences predict altered membrane permeability and solubility profiles under physiological assay conditions.

Medicinal Chemistry Ligand Design Physicochemical Profiling

Acyl Chain Branching Differentiates Metabolic Stability Profile from Linear-Chain Analogs

The target compound bears a 3-methylbutan-1-one (isovaleroyl) acyl terminus, which introduces branching at the β-carbon. In contrast, the close analog CAS 1021131-18-9 features a linear pentan-1-one chain, and CAS 1021035-59-5 bears a shorter propan-1-one chain. SAR studies on arylpiperazinylalkyl pyridazinones demonstrate that terminal chain structure significantly impacts metabolic stability: branched alkyl chains exhibit reduced N-dealkylation rates compared to linear chains . Consequently, the target compound is expected to show longer in vitro half-life in hepatic microsomal assays than its linear-chain or shorter-chain counterparts.

Drug Metabolism Pharmacokinetics Structure-Metabolism Relationships

Positional Methyl Substitution Pattern Influences Predicted α1-Adrenoceptor Subtype Selectivity

The 3,4-dimethyl substitution on the pendant phenyl ring of the target compound positions both methyl groups distal to the pyridazine attachment point. In contrast, the 2,4-dimethyl analog (CAS 1021131-18-9) places a methyl group ortho to the pyridazine, introducing steric hindrance that can alter receptor binding conformation. Published SAR on closely related piperazine-pyridazinone derivatives shows that compounds with 3,4-disubstituted phenyl rings exhibited α1-AR Ki values in the subnanomolar range (0.28–0.93 nM) with selectivity ratios (α1/α2) exceeding 100, while analogous 2-substituted variants showed reduced affinity and altered selectivity profiles due to conformational restriction of the aryl-piperazine moiety.

Receptor Pharmacology Alpha-1 Adrenoceptor Structure-Activity Relationship

Commercial Purity Benchmarking Against Closest Available Analogs

The target compound (CAS 1021131-11-2) is supplied at a standard purity of ≥95% (HPLC) by multiple research chemical vendors . The closest positional isomer (CAS 1021131-18-9) and the shorter-chain analog (CAS 1021035-59-5) are also typically offered at ≥95% purity , indicating that purity alone does not differentiate these compounds. However, the target compound has a distinct CAS registry number, unambiguous IUPAC nomenclature, and a unique InChI Key (LZUXGNOHWXOLEM-UHFFFAOYSA-N), which ensures batch-to-batch chemical identity verification by independent analytical methods (¹H NMR, LC-MS). Procurement of the correct CAS-numbered compound eliminates the risk of receiving a mislabeled structural isomer.

Chemical Quality Control Compound Procurement Assay Reproducibility

Drug-Likeness and Lead-Likeness Parameter Comparison Across Analogs

The target compound satisfies Lipinski's Rule of Five (MW 352.48 < 500; clogP 3.52 < 5; HBD 0 < 5; HBA 5 < 10) and exhibits a Quantitative Estimate of Drug-likeness (QED) score of 0.80 , indicating favorable drug-like properties. The compound has 6 rotatable bonds and a fraction of sp³-hybridized carbons (CSP3) of 0.48, placing it within the optimal range for oral bioavailability according to the Veber and Lovering criteria. The 2,4-dimethylphenyl isomer (CAS 1021131-18-9), while sharing the same molecular formula, is predicted to have a marginally higher clogP and lower TPSA, which may reduce its compliance with CNS drug-likeness thresholds (TPSA < 60–70 Ų for brain penetration).

Drug Design Lead Optimization ADME Prediction

Defined Application Scenarios for 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one (CAS 1021131-11-2)


α1-Adrenoceptor Subtype Selectivity Screening and Pharmacophore Refinement

Based on class-level SAR indicating that 3,4-dimethylphenyl-substituted pyridazinones exhibit high α1-AR affinity with nanomolar Ki values and selectivity ratios >100 over α2-AR , this compound serves as a probe for mapping α1-adrenoceptor subtype pharmacophores. Its 3,4-dimethyl substitution pattern positions methyl groups distal to the pyridazine attachment, providing a defined steric and electronic profile for structure-activity studies. Researchers can use this compound to benchmark binding against α1A, α1B, and α1D subtypes and compare selectivity profiles with 2,4-dimethylphenyl or 2-methylphenyl analogs.

Metabolic Stability Assessment of Branched-Acyl Pyridazinones in Preclinical ADME

The 3-methylbutan-1-one acyl terminus provides a β-branched motif expected to confer enhanced metabolic stability relative to linear-chain analogs . This compound is suitable as a test article in hepatic microsomal or hepatocyte stability assays to quantitatively compare intrinsic clearance (CLint) and identify the contribution of N-dealkylation pathways. The branched chain may also reduce CYP-mediated oxidative metabolism, making this compound a reference for designing metabolically stabilized pyridazinone leads.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Brain Penetration

With a computed clogP of 3.52 and TPSA of 49.33 Ų , the target compound resides within the favorable range for CNS penetration (TPSA < 60–70 Ų, clogP 2–4). Its QED score of 0.80 and zero Lipinski violations indicate favorable drug-likeness. This compound can serve as a starting scaffold for CNS-targeted medicinal chemistry programs, particularly for indications involving α1-adrenoceptor modulation or dopamine D2 receptor antagonism, where the pyridazin-3-yl-piperazine core has validated activity .

Chemical Library Design and Analog-by-Catalog Procurement

For organizations building focused screening libraries around pyridazinone or arylpiperazine scaffolds, this compound provides a structurally defined, CAS-registered entry with unambiguous identity (InChI Key: LZUXGNOHWXOLEM-UHFFFAOYSA-N) . Its differentiation from the 2,4-dimethylphenyl isomer (CAS 1021131-18-9), the propan-1-one analog (CAS 1021035-59-5), and the 2-methylphenyl variant (CAS 1021256-71-2) enables systematic exploration of both aryl substitution patterns and acyl chain length/branching within a single library design.

Quote Request

Request a Quote for 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.